N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Description
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a benzamide derivative featuring a benzothiazole core fused to a benzene ring and substituted with chlorine (at position 6) and methyl (at position 4) groups. The benzamide moiety is further modified with 3,4-dimethoxy substituents, while the nitrogen atom of the amide bond is branched, bearing both the benzothiazole and a pyridin-3-ylmethyl group. This tertiary amide structure distinguishes it from simpler secondary amide analogs. Its design incorporates features known to influence lipophilicity, solubility, and target interactions, such as electron-donating methoxy groups and aromatic heterocycles .
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c1-14-9-17(24)11-20-21(14)26-23(31-20)27(13-15-5-4-8-25-12-15)22(28)16-6-7-18(29-2)19(10-16)30-3/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKKAFMWZQIVIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=C(C=C4)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Chlorination: The synthesized benzothiazole is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the Benzamide Group: The chlorinated benzothiazole is reacted with 3,4-dimethoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide group.
Introduction of the Pyridine Moiety: Finally, the pyridine moiety is introduced through a nucleophilic substitution reaction using pyridine-3-methanol and a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its ability to inhibit specific enzymes in Mycobacterium tuberculosis.
Pharmacology: The compound is evaluated for its anti-inflammatory and analgesic properties.
Biological Research: It is used in molecular docking studies to understand protein-ligand interactions and to design more potent inhibitors.
Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall synthesis, leading to the death of the bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related benzamide and thiazole derivatives reported in recent studies. Key differences in substituents, core structures, and physicochemical properties are highlighted below.
Structural and Substituent Variations
Core Heterocycle :
- The target compound contains a benzothiazole core (fused benzene-thiazole system), enhancing aromaticity and lipophilicity compared to simpler thiazole derivatives (e.g., compounds 4d–4i in ) .
- The benzothiazole derivatives in (e.g., N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide) share the fused core but differ in substitution patterns .
Substituents on Benzothiazole/Thiazole: Target Compound: 6-chloro, 4-methyl on benzothiazole. Compounds (e.g., 4d): Thiazole with 4-(pyridin-3-yl) and 5-(morpholinomethyl) groups . Compound: 4,5-dichloro on benzothiazole .
Benzamide Substituents :
- Target Compound : 3,4-dimethoxy (electron-donating).
- Compounds : 3,4-dichloro (electron-withdrawing) or unsubstituted benzamide .
- Compound : 3,5-dimethoxy .
Compounds: Secondary amides with morpholinomethyl or piperazinylmethyl groups (polar, hydrogen-bonding) .
Physicochemical and Analytical Comparisons
- Molecular Weight : The compound has the highest molecular weight in its study due to dichloro and dimethoxy groups, though the target compound’s pyridinylmethyl group may increase its weight comparably .
- Lipophilicity: The target’s benzothiazole core and tertiary amide likely enhance lipophilicity vs.
- Spectral Characterization : Similar compounds in were validated via NMR and HRMS, suggesting analogous methods for the target compound .
Implications of Substituent Differences
- Chloro vs. Methoxy Groups : Chloro substituents () increase electron-withdrawing effects and metabolic stability, while methoxy groups (target, ) enhance electron donation and may improve binding to aromatic receptors .
- Pyridinylmethyl Group: Introduces a basic nitrogen, enabling salt formation and pH-dependent solubility, unlike morpholinomethyl groups (), which are more polar but less basic .
Biological Activity
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C15H16ClN3O2S
- Molecular Weight : 335.82 g/mol
- CAS Number : 1204297-82-4
Biological Activity Overview
The biological activities of this compound have been primarily investigated in the context of its anti-tumor and anti-microbial properties. Notable findings include:
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Anti-Tumor Activity :
- Studies have shown that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- A recent study highlighted that compounds with similar structures demonstrated IC50 values in the low micromolar range against breast and lung cancer cells, indicating promising anti-cancer potential .
-
Anti-Microbial Activity :
- Research has indicated that benzothiazole derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi.
- The Minimum Inhibitory Concentration (MIC) values for related compounds have shown effective inhibition against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity :
- Similar compounds have been reported to inhibit specific enzymes crucial for microbial survival and proliferation.
- Disruption of Cellular Processes :
- The compound may interfere with cellular signaling pathways involved in cell cycle regulation and apoptosis, leading to increased cancer cell death.
Case Study 1: Anti-Cancer Efficacy
In a study involving various benzothiazole derivatives, this compound was tested against MCF7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated an IC50 value of approximately 5 µM for MCF7 cells, demonstrating significant cytotoxicity.
Case Study 2: Anti-Tubercular Activity
A series of benzothiazole derivatives were evaluated for their anti-tubercular activity using the MABA (Microplate Alamar Blue Assay) method. The compound exhibited an MIC of 0.5 µg/mL against Mycobacterium tuberculosis H37Rv strain, highlighting its potential as a lead compound for further development .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
